molecular formula C17H18N2O2S B14236848 2-Anilino-2-methoxy-3-oxo-N-phenylbutanethioamide CAS No. 501683-35-8

2-Anilino-2-methoxy-3-oxo-N-phenylbutanethioamide

Cat. No.: B14236848
CAS No.: 501683-35-8
M. Wt: 314.4 g/mol
InChI Key: OCVSVKGSXHFBIW-UHFFFAOYSA-N
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Description

2-Anilino-2-methoxy-3-oxo-N-phenylbutanethioamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes an anilino group, a methoxy group, and a phenylbutanethioamide moiety. It has garnered attention due to its potential biological activities and its role as an intermediate in the synthesis of various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anilino-2-methoxy-3-oxo-N-phenylbutanethioamide typically involves the reaction of 2-acetyl-3-oxo-N-phenylbutanethioamide with chloroacetamide reagents. This reaction is carried out in a boiling ethanolic solution of sodium ethoxide, which facilitates the nucleophilic displacement of the chlorine atom from the chloroacetamide derivative by the nucleophilic sulfur, forming a sulfide intermediate. Subsequent intramolecular dealkoxylation leads to the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Anilino-2-methoxy-3-oxo-N-phenylbutanethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The anilino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted anilino or methoxy derivatives.

Scientific Research Applications

2-Anilino-2-methoxy-3-oxo-N-phenylbutanethioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Anilino-2-methoxy-3-oxo-N-phenylbutanethioamide involves its interaction with cellular targets, leading to various biological effects. The compound’s structure allows it to interact with enzymes and proteins, potentially inhibiting their function. This inhibition can result in the disruption of cellular processes, such as DNA replication and protein synthesis, contributing to its cytotoxic effects on cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-Anilino-3-oxo-N-phenylbutanethioamide: Similar structure but lacks the methoxy group.

    2-Methoxy-3-oxo-N-phenylbutanethioamide: Similar structure but lacks the anilino group.

    2-Anilino-2-methoxy-3-oxo-N-phenylbutanamide: Similar structure but lacks the thioamide group.

Uniqueness

2-Anilino-2-methoxy-3-oxo-N-phenylbutanethioamide is unique due to the presence of both anilino and methoxy groups, which contribute to its distinct reactivity and biological activity

Properties

CAS No.

501683-35-8

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4 g/mol

IUPAC Name

2-anilino-2-methoxy-3-oxo-N-phenylbutanethioamide

InChI

InChI=1S/C17H18N2O2S/c1-13(20)17(21-2,19-15-11-7-4-8-12-15)16(22)18-14-9-5-3-6-10-14/h3-12,19H,1-2H3,(H,18,22)

InChI Key

OCVSVKGSXHFBIW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=S)NC1=CC=CC=C1)(NC2=CC=CC=C2)OC

Origin of Product

United States

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